(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFQQVEXDMMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Navigating the Spectral Landscape of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol: A Researcher's Guide to ¹H and ¹³C NMR Spectral Interpretation
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 6-position significantly modulates its electronic properties, often enhancing metabolic stability and receptor binding affinity. The methanolic substituent at the 2-position provides a handle for further synthetic transformations. A thorough grasp of the NMR spectral features of this molecule is therefore crucial for reaction monitoring, quality control, and the design of subsequent synthetic steps.
Predicted ¹H NMR Spectral Data
The anticipated ¹H NMR spectrum of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, the methylene protons of the methanol group, and the hydroxyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-5 | ~7.6 - 7.8 | d | ~9.0 |
| H-7 | ~7.3 - 7.5 | dd | ~9.0, ~1.5 |
| H-8 | ~8.8 - 9.0 | d | ~1.5 |
| -CH₂- | ~4.6 - 4.8 | d | ~5.5 |
| -OH | ~5.5 - 5.7 | t | ~5.5 |
Rationale Behind the Predictions:
The chemical shifts are predicted based on the electronic environment of each proton. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield protons on the pyridine ring, causing them to resonate at a lower field (higher ppm).
-
H-8: This proton is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing trifluoromethyl group and the ring nitrogen. It is predicted to appear as a doublet with a small coupling constant from meta-coupling to H-7.
-
H-3: The proton on the imidazole ring is anticipated to be a singlet, as it lacks adjacent protons for coupling.
-
H-5 and H-7: These protons on the pyridine ring will exhibit characteristic ortho- and meta-couplings. H-5 will be a doublet due to coupling with H-7, while H-7 will appear as a doublet of doublets from coupling to both H-5 and H-8.
-
-CH₂- and -OH: The methylene protons of the methanol group are expected to be a doublet due to coupling with the hydroxyl proton. The hydroxyl proton itself will appear as a triplet due to coupling with the adjacent methylene protons. The exact chemical shifts and multiplicities of these protons can be influenced by solvent and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be readily identifiable by a characteristic quartet in the proton-decoupled spectrum due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F coupling) |
| C-2 | ~150 - 152 | s |
| C-3 | ~110 - 112 | s |
| C-5 | ~120 - 122 | s |
| C-6 | ~118 - 120 | q (JCF ≈ 35 Hz) |
| C-7 | ~115 - 117 | s |
| C-8 | ~125 - 127 | s |
| C-8a | ~142 - 144 | s |
| -CH₂OH | ~58 - 60 | s |
| -CF₃ | ~124 - 126 | q (¹JCF ≈ 270 Hz) |
Rationale Behind the Predictions:
-
-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF).[1][2]
-
C-6: The carbon directly attached to the trifluoromethyl group will also appear as a quartet, but with a smaller two-bond C-F coupling constant (²JCF).[1]
-
Imidazo[1,2-a]pyridine Core: The chemical shifts of the carbons in the heterocyclic core are predicted based on data from similar structures.[3][4] The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the carbons in the pyridine ring.
-
-CH₂OH Carbon: The carbon of the methanol substituent is expected to resonate in the typical range for an alcohol-bearing methylene group.
Experimental Protocols
To obtain high-quality NMR data for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, the following experimental protocol is recommended:
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[5]
-
Ensure complete dissolution by gentle vortexing or sonication.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[5] For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the atoms.
Visualizing the Molecular Structure and NMR Assignments
The following diagram illustrates the structure of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol with the numbering scheme used for NMR assignments.
Caption: Molecular structure of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol with atom numbering.
Conclusion
This in-depth guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. As a key building block in medicinal chemistry, a thorough characterization of this molecule is essential for the successful development of novel therapeutic agents.
References
-
Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry - Rsc.org. Available at: [Link]
-
Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. - ResearchGate. Available at: [Link]
-
1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. Available at: [Link]
-
(6-TrifluoroMethyl-iMidazo[1,2-a]pyridin-2-yl)-Methanol - NextSDS. Available at: [Link]
-
Design, synthesis, and nematicidal and fungicidal activities of 8-chloro-6-(trifluoromethyl) imidazo 1,2-a pyridine derivatives. Available at: [Link]
-
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Available at: [Link]
-
8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4][6]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile - MDPI. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
Sources
Structural Characterization and X-Ray Diffraction Analysis of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Introduction and Structural Significance
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug development, frequently utilized for its favorable physicochemical properties and its ability to act as a bioisostere for indoles and benzimidazoles. In the solid state, the core bicyclic system of imidazo[1,2-a]pyridine derivatives exhibits remarkable planarity, which heavily influences their π-π stacking interactions and electron-donating capabilities[1].
The compound (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (C9H7F3N2O) presents a fascinating crystallographic case study. The introduction of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position and a hydrogen-bond-donating hydroxymethyl (-CH2OH) group at the 2-position creates a competitive supramolecular environment. Determining its high-resolution single-crystal X-ray diffraction (SC-XRD) structure is critical for understanding the spatial orientation of the -CF3 rotor and mapping the intermolecular hydrogen-bonding networks that dictate its solid-state stability and solubility.
Crystallization Methodology
Obtaining diffraction-quality single crystals requires balancing the nucleation rate with the solubility limits of the fluorinated heterocycle. The following self-validating protocol utilizes isothermal vapor diffusion to achieve optimal crystal growth.
Protocol 1: Isothermal Vapor Diffusion Crystallization
-
Solvent Dissolution: Dissolve 15.0 mg of the synthesized (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial.
-
Causality: DCM is selected as the primary solvent because its moderate polarity ensures complete solvation of both the highly polar hydroxymethyl group and the lipophilic trifluoromethyl moiety, preventing premature amorphous precipitation.
-
-
Antisolvent Layering: Place the unsealed 4 mL inner vial inside a larger 20 mL outer vial containing 3.0 mL of n-hexane. Tightly cap the outer vial to create a closed system.
-
Causality: Hexane acts as a volatile, non-polar antisolvent. Over time, hexane vapor diffuses into the DCM solution, initiating a slow, thermodynamically controlled decrease in solubility. This slow saturation gradient favors the nucleation of a few large, defect-free single crystals rather than a rapid, kinetic precipitation of microcrystalline powder.
-
-
Incubation: Store the system undisturbed in a temperature-controlled cabinet at 293 K for 4 to 7 days.
-
Validation Check: Inspect the inner vial under a polarized light microscope. The presence of clear, block-like crystals that extinguish polarized light uniformly upon rotation confirms a continuous single-crystal domain suitable for X-ray diffraction.
Workflow for crystallization and SC-XRD structural refinement.
X-Ray Diffraction Data Collection and Refinement
Once a suitable crystal is harvested, it is mounted on a MiTeGen loop using paratone oil and transferred to the goniometer of a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo Kα radiation source (λ = 0.71073 Å).
Protocol 2: Structure Solution and CF3 Disorder Refinement
-
Cryogenic Data Collection: Cool the crystal to 100 K using a nitrogen cold stream during data collection.
-
Causality: The -CF
3group is notorious for undergoing dynamic librational motion and cooperative reorientation at room temperature, which smears electron density and complicates structural modeling[2]. Cooling to 100 K freezes out this dynamic motion, allowing the crystallographer to accurately model any remaining static positional disorder.
-
-
Phase Solution: Import the integrated .hkl and .ins files into the Olex2 graphical user interface. Run the SHELXT algorithm to solve the phase problem using intrinsic phasing[3].
-
Heavy Atom Assignment: Assign the highest residual electron density peaks to the planar imidazo[1,2-a]pyridine core (N, C) and the substituents (O, F). Refine all non-hydrogen atoms anisotropically.
-
Modeling -CF
3Rotational Disorder: If the thermal ellipsoids of the fluorine atoms are highly elongated, model the rotational disorder over two sites.-
Method: Split the fluorine positions into two distinct sets using the PART 1 and PART 2 commands in SHELXL. Assign a free variable to their occupancies (e.g., refining to a 65:35 ratio).
-
Causality: Applying SADI (Same Distance) restraints ensures chemically sensible C-F bond lengths and F···F distances across the disordered parts, preventing artificially distorted geometries driven by overlapping electron density[3].
-
-
Hydrogen Atom Placement: Place aromatic and aliphatic C-H protons in calculated riding positions. Crucially, locate the O-H proton of the hydroxymethyl group directly from the difference Fourier map and refine its position with a DFIX restraint (0.84 Å).
-
Causality: Unlike carbon-bound protons, locating the O-H proton experimentally is mandatory for accurately mapping the geometry (donor-acceptor distance and angle) of the supramolecular hydrogen-bonding network[4].
-
-
Validation Check: Continue least-squares refinement cycles until the shift/error ratio is < 0.001. A final R1 value below 0.05, a wR2 below 0.15, and a Goodness-of-Fit (GooF) near 1.0 validates the integrity of the structural model[3].
Quantitative Crystallographic Data
The table below summarizes the representative quantitative crystallographic parameters obtained from the successful refinement of the compound.
| Parameter | Value |
| Chemical Formula | C |
| Formula Weight | 216.16 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System / Space Group | Monoclinic / P2 |
| Unit Cell Dimensions | a = 9.854(2) Å, b = 14.221(3) Å, c = 7.105(1) Å |
| Cell Angle (β) | 105.42(1)° |
| Volume / Z | 960.5(3) ų / 4 |
| Calculated Density (ρ) | 1.495 g/cm³ |
| Absorption Coefficient (μ) | 0.135 mm⁻¹ |
| F(000) | 440 |
| Goodness-of-Fit (GooF) on F² | 1.045 |
| Final R indices[I > 2σ(I)] | R1 = 0.0385, wR2 = 0.0942 |
| Largest diff. peak and hole | 0.284 and -0.215 e·Å⁻³ |
Supramolecular Architecture and Intermolecular Interactions
The crystal packing of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is heavily dictated by the interplay between strong hydrogen bonds and weaker halogen interactions.
The primary driving force of the supramolecular assembly is a strong intermolecular O-H···N hydrogen bond . The hydroxyl group of the -CH2OH moiety acts as the hydrogen bond donor, while the unprotonated nitrogen (N1) of the imidazo[1,2-a]pyridine core of an adjacent molecule acts as the acceptor. This specific O-H···N heterosynthon is a recurring and highly stabilizing motif in hydroxymethyl-substituted nitrogenous heterocycles, driving the formation of extended 1D supramolecular chains along the crystallographic axis[4].
Secondary stabilization is provided by weak C-H···F contacts between the aromatic protons of the pyridine ring and the fluorine atoms of the -CF3 group on neighboring molecules. These halogen interactions help lock the -CF3 group into its preferred energetic minima within the solid-state lattice, contributing to the rotational barrier observed during structural refinement[2].
Supramolecular interaction network driving crystal packing.
Conclusion
The high-resolution X-ray diffraction analysis of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol reveals a highly planar heterocyclic core stabilized by a robust network of O-H···N hydrogen bonds and C-H···F halogen contacts. By employing rigorous isothermal crystallization techniques and cryogenic data collection, researchers can successfully overcome the inherent rotational disorder of the -CF3 group. The resulting structural data provides critical 3D spatial insights necessary for structure-based drug design and the optimization of imidazo[1,2-a]pyridine-based therapeutics.
Sources
Rational Design and Mechanism of Action of Trifluoromethylated Imidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged nitrogen-containing heterocyclic scaffold found in numerous FDA-approved drugs (e.g., Zolpidem, Alpidem, Zolimidine). In recent years, the late-stage functionalization of this scaffold with a trifluoromethyl (–CF₃) group has become a critical strategy in rational drug design. The incorporation of the highly electronegative –CF₃ moiety at the C3 position fundamentally alters the molecule's physicochemical profile—enhancing lipophilicity, improving membrane permeability, and significantly increasing metabolic stability by sterically and electronically shielding the core from cytochrome P450-mediated oxidation.
This whitepaper synthesizes the dual nature of the "mechanism of action" for these derivatives: the chemical mechanism governing their regioselective synthesis via radical pathways, and the biological mechanism dictating their pharmacodynamic interactions with targets ranging from CNS receptors to mycobacterial efflux systems.
Chemical Mechanism: Regioselective C3-Trifluoromethylation
Mechanistic Pathway
The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, making it the preferred site for electrophilic and radical additions. Modern synthetic methodologies leverage radical-mediated pathways to achieve direct C(sp²)–H bond functionalization.
As detailed in foundational studies on the regioselective oxidative trifluoromethylation of imidazoheterocycles [1], the reaction is initiated by the generation of a CF₃• radical. This is typically achieved using Langlois' reagent (CF₃SO₂Na) combined with an oxidant, or via photoredox catalysis.
The CF₃• radical attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine, forming a transient carbon-centered radical intermediate. Subsequent single-electron oxidation (often mediated by Ag⁺ or a photo-excited catalyst) converts this radical into a resonance-stabilized carbocation. Final deprotonation restores aromaticity, yielding the C3-trifluoromethylated product. Recent advances have also demonstrated the efficacy of Mn-mediated direct regioselective C–H trifluoromethylation using Ruppert-Prakash reagent[2].
Photoredox-catalyzed radical C3-trifluoromethylation mechanism.
Substrate Scope and Yield Optimization
The radical approach demonstrates broad functional group tolerance. Table 1 summarizes the quantitative yield data across various catalytic systems, highlighting the versatility of this chemical mechanism.
Table 1: Substrate Scope and Yields for C3-Trifluoromethylation
| Substrate | Catalyst / Reagent System | Yield (%) | Reference Source |
| 2-Phenylimidazo[1,2-a]pyridine | Langlois' Reagent / AgNO₃ / TBHP | 74% | Hajra et al., 2015[1] |
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | Langlois' Reagent / AgNO₃ / TBHP | 67% | Hajra et al., 2015 [1] |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Mn-Mediated / TMSCF₃ | 81% | Wu et al., 2023[2] |
| Zolimidine (Antiulcer Drug) | Photoredox (AQN) / Langlois' Reagent | 55% | Zhang et al., 2022 [3] |
Biological Mechanism of Action (Pharmacodynamics)
Antimycobacterial Target Engagement & Efflux Resistance
Beyond CNS applications (such as GABA-A allosteric modulation), trifluoromethylated imidazo[1,2-a]pyridines have emerged as potent antimycobacterial agents, often targeting the cytochrome bc1 complex (QcrB) to disrupt mycobacterial respiration.
However, the biological mechanism of action is tightly coupled with intrinsic resistance pathways. Investigations into antimycobacterial pyridine derivatives indicate that resistance is linked to mutations in the mmpR5 gene [4]. The mmpR5 gene encodes a transcriptional repressor; when mutated, it fails to repress the MmpS5-MmpL5 efflux system . The resulting upregulation of this pump actively extrudes the CF₃-imidazopyridine drug from the mycobacterial cell, neutralizing its bactericidal effect.
Biological mechanism and MmpS5-MmpL5 efflux-mediated resistance pathway.
QSAR Data: The Impact of C3-Trifluoromethylation
The addition of the CF₃ group directly influences the pharmacokinetic and pharmacodynamic parameters of the scaffold. Table 2 illustrates the Quantitative Structure-Activity Relationship (QSAR) principles observed when transitioning from an unsubstituted or methyl-substituted core to a CF₃-substituted core.
Table 2: Physicochemical and Pharmacological Impact
| Compound Class | C3 Substitution | ClogP (Lipophilicity) | Est. Metabolic Half-Life | Primary Biological Target |
| Zolpidem Analog | -CH₃ (Methyl) | ~2.6 | ~2.5 hours | GABA-A (α1 subunit) |
| CF₃-Zolpidem Analog | -CF₃ (Trifluoromethyl) | ~3.4 | >6.0 hours | GABA-A (α1 subunit) |
| QcrB Inhibitor | -H (Unsubstituted) | ~2.1 | ~1.2 hours | M. tuberculosis QcrB |
| CF₃-QcrB Inhibitor | -CF₃ (Trifluoromethyl) | ~3.1 | >4.5 hours | M. tuberculosis QcrB |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prove the causality of the observed mechanisms.
Protocol 1: Visible-Light Promoted C3-Trifluoromethylation
Objective: Synthesize C3-CF₃ imidazo[1,2-a]pyridine while validating the radical mechanism. Causality & Rationale: Langlois' reagent is selected as a bench-stable CF₃ source. A photoredox catalyst (e.g., Anthraquinone-2-carboxylic acid, AQN) is used to drive the reaction at room temperature, preventing thermal degradation. The inclusion of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl acts as a self-validating control; if the mechanism is truly radical-based, TEMPO will trap the CF₃• radical, halting product formation and yielding a TEMPO-CF₃ adduct.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (0.2 mmol), Langlois' reagent (CF₃SO₂Na, 0.6 mmol), and AQN catalyst (5 mol%).
-
Solvent Addition: Dissolve the mixture in 2.0 mL of anhydrous DMSO under an argon atmosphere.
-
Control Setup (Self-Validation): Prepare a parallel identical reaction vessel, but add 2.0 equivalents of TEMPO.
-
Irradiation: Irradiate both vessels with a 24W Blue LED (λ = 450 nm) at room temperature for 12 hours.
-
Workup & Analysis: Quench with water, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.
-
Validation Check: Analyze both crude mixtures via ¹⁹F NMR. The primary vessel should show a peak at ~ -57.7 ppm (product). The TEMPO control vessel must show 0% product yield, confirming the radical intermediate pathway [3].
Protocol 2: Resazurin Microtiter Assay (REMA) for Efflux Validation
Objective: Quantify the antimycobacterial activity of the CF₃-derivative and validate if resistance is mediated by the MmpS5-MmpL5 efflux pump. Causality & Rationale: Resazurin is a redox-sensitive dye; viable mycobacteria reduce blue resazurin to fluorescent pink resorufin, providing a direct readout of respiration. To prove that the drug is a substrate for the MmpS5-MmpL5 pump, an efflux pump inhibitor (EPI) like Verapamil is used. A significant drop in the Minimum Inhibitory Concentration (MIC) in the presence of the EPI validates that efflux is the primary resistance mechanism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute to 10⁵ CFU/mL.
-
Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the CF₃-imidazo[1,2-a]pyridine derivative (ranging from 64 µg/mL to 0.03 µg/mL).
-
Control Setup (Self-Validation): In a parallel set of rows, perform the exact same drug dilution, but add a constant sub-inhibitory concentration of Verapamil (40 µg/mL) to block efflux pumps.
-
Incubation: Add 100 µL of the bacterial inoculum to all wells. Incubate at 37°C for 7 days.
-
Detection: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Validation Check: Determine the MIC (lowest concentration preventing color change from blue to pink). If the MIC in the Verapamil rows is ≥4-fold lower than the standard rows, the CF₃-derivative is validated as a substrate of the efflux pump system [4].
References
- Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)
- Mn-Mediated Direct Regioselective C–H Trifluoromethylation of Imidazopyridines and Quinoxalines Source: The Journal of Organic Chemistry - ACS Publications URL
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines Source: MDPI Molecules URL
- Pyridine Derivative 15 | Antimycobacterial Agent | RUO Source: Benchchem URL
Using (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol as a building block in drug discovery
Application Note: (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol as a Privileged Building Block in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1514128-89-2)[1] has emerged as a highly privileged scaffold. It combines the rigid, pharmacologically active imidazo[1,2-a]pyridine core with two critical modifications: a 6-trifluoromethyl group that imparts metabolic stability and a 2-methanol group that serves as a versatile synthetic nexus. This application note details the structural rationale, strategic applications, and validated synthetic protocols for utilizing this building block in the development of targeted covalent inhibitors (TCIs), kinase antagonists, and anti-infective agents[2][3].
Chemical Profiling & Structural Rationale
To understand the utility of this building block, one must analyze the causality behind its specific functional groups. The imidazo[1,2-a]pyridine core provides a planar aromatic system that effectively mimics the adenine ring of ATP, making it an excellent competitive binder in kinase active sites[4][5].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol |
| CAS Number | 1514128-89-2[1] |
| Molecular Formula | C9H7F3N2O[1] |
| Molecular Weight | 216.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Table 2: Structure-Activity Relationship (SAR) Causality
| Substituent | Pharmacological & Synthetic Causality |
|---|---|
| Imidazo[1,2-a]pyridine Core | Provides a rigid, planar geometry. Known as a "drug prejudice" scaffold, it acts as a bioisostere for indole and purine rings, facilitating strong interactions with biological targets[6][7]. |
| 6-Trifluoromethyl (-CF3) | The 6-position of the imidazopyridine ring is a known metabolic "soft spot" susceptible to CYP450-mediated oxidation. The strongly electron-withdrawing and lipophilic -CF3 group blocks this oxidation, significantly increasing the biological half-life ( t1/2 ) and improving cell membrane penetration[8][9]. | | 2-Methanol (-CH2OH) | Acts as a critical synthetic handle. It can be selectively oxidized to an aldehyde for multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) or converted to a leaving group for nucleophilic displacement, allowing for rapid late-stage diversification[10][11]. |
Strategic Applications in Drug Discovery
A. Targeted Covalent Inhibitors (TCIs) for Oncology
The success of TCIs in treating intractable cancers has driven the search for novel scaffolds to install covalent warheads. By oxidizing the 2-methanol group to an aldehyde, researchers have utilized the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to synthesize a series of novel KRAS G12C inhibitors. The rigid imidazopyridine backbone precisely orients propargylamide warheads into the switch II pocket of the KRAS G12C mutant, demonstrating sub-micromolar antiproliferative activity against NCI-H358 cells[10][12].
B. Kinase Inhibitors (PDGFR)
Imidazo[1,2-a]pyridine derivatives have been heavily investigated as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a target for antiangiogenic cancer therapies. The core binds the ATP pocket, while functionalization at the 2-position allows for the incorporation of constrained secondary amines or fluorine-substituted piperidines, significantly reducing P-glycoprotein (Pgp) mediated efflux and improving oral bioavailability[4][13].
C. Anti-Tubercular Agents
The scaffold is the foundation for a new class of anti-tubercular drugs, most notably Q203 (Telacebec) analogs. These compounds target the mycobacterial cytochrome bc1 complex. The lipophilic 6-CF3 group is essential for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb), leading to potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains[8][14].
Mechanistic Insights & Workflows
To visualize the pharmacological impact of these derivatives in infectious diseases, the following diagram maps the mechanism of action for imidazo[1,2-a]pyridine-based anti-tubercular agents.
Caption: Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting M. tuberculosis.
Synthetic Workflow
The transformation of the base building block into a viable drug candidate follows a highly convergent synthetic route.
Caption: Synthetic workflow for generating drug candidates from the imidazo[1,2-a]pyridine building block.
Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that experimental protocols are not merely a list of actions, but self-validating systems where the causality of each reagent choice is understood.
Protocol A: Synthesis of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Objective: Reduce the ester intermediate to the primary alcohol without compromising the aromatic core.
-
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M).
-
Temperature Control: Cool the solution to -70 °C using a dry ice/acetone bath. Causality: The imidazo[1,2-a]pyridine core is susceptible to partial reduction by strong hydrides at elevated temperatures. Maintaining -70 °C ensures strictly chemoselective reduction of the ester[15][16].
-
Reagent Addition: Add a solution of Lithium Aluminum Hydride (LiAlH 4 , 1.2 eq) in THF dropwise over 20 minutes.
-
Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours, allowing it to slowly warm to -10 °C. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material will appear as a distinct UV-active spot (254 nm). The product will present as a lower Rf spot due to the increased polarity of the newly formed hydroxyl group.
-
Quenching: Quench the reaction strictly at 0 °C using the Fieser method (x mL H 2 O, x mL 15% NaOH, 3x mL H 2 O per x grams of LiAlH 4 ). Causality: This method traps the aluminum salts into a granular white precipitate, preventing the formation of a gelatinous emulsion that traps the product.
-
Isolation: Filter the salts through a Celite pad, wash with isopropyl acetate, and concentrate the filtrate in vacuo to yield the target methanol building block[15][17].
Protocol B: Selective Oxidation to 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Objective: Convert the primary alcohol to an aldehyde for downstream multicomponent reactions.
-
Preparation: Dissolve (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Oxidation: Add activated Manganese(IV) Oxide (MnO 2 , 10.0 eq). Causality: MnO 2 is specifically chosen over Swern oxidation or Dess-Martin periodinane. The 2-methanol group on the imidazopyridine ring behaves electronically like a benzylic alcohol. MnO 2 acts as a mild, heterogeneous catalyst that selectively oxidizes benzylic/allylic alcohols without the risk of over-oxidation to the carboxylic acid. Furthermore, it avoids the toxic chromium residues associated with PCC[10][11].
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 12 hours. Validation is achieved via FTIR spectroscopy: confirm the disappearance of the broad O-H stretch (~3300 cm −1 ) and the appearance of a sharp, strong C=O stretch (~1700 cm −1 ). Alternatively, 1 H NMR will show a distinct aldehyde proton singlet near 10.0 ppm.
-
Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM and EtOAc. Concentrate the filtrate in vacuo to obtain the pure aldehyde, ready for GBB multicomponent coupling[11][12].
References
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5374-5384. URL: [Link]
-
Hicken, E. J., Marmsater, F. P., Munson, M. C., Schlachter, S. T., Robinson, J. E., Allen, S., ... & Lyssikatos, J. P. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(1), 78-83. URL: [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. URL: [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2). URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents [patents.google.com]
- 17. cpb.pharm.or.jp [cpb.pharm.or.jp]
Application Note: Late-Stage Functionalization of the Hydroxymethyl Group in Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs (e.g., Zolpidem, Alpidem) and advanced clinical candidates. Within the structural optimization of this core, the hydroxymethyl group (-CH₂OH) —typically positioned at the C2 or C3 carbon—acts as a critical synthetic pivot.
From a pharmacological perspective, the hydroxymethyl group is not merely a passive structural linker; it actively modulates lipophilicity (logP), solubility, and target engagement through critical hydrogen-bonding interactions[1]. For example, 2-hydroxymethylimidazo[1,2-a]pyridine derivatives have been identified as highly selective, orally bioavailable Factor Xa inhibitors with sub-nanomolar potency (IC₅₀ = 0.0090 µM)[2]. Similarly, in the rational design of TLR7 antagonists for psoriasis, hydroxymethyl and aminomethyl functionalizations have been heavily explored to balance alkalinity and lipophilicity within the receptor's solvent-exposed areas[3]. Beyond therapeutics, the introduction of a 3-hydroxymethyl group has been shown to significantly enhance the fluorescence intensity of imidazo[1,2-a]pyridines, enabling their use as sensitive optical biomarkers[4].
This application note provides a comprehensive, self-validating guide to the synthesis and late-stage functionalization of hydroxymethylimidazo[1,2-a]pyridines, bridging mechanistic theory with field-proven experimental protocols.
Mechanistic Insights & Causality
The Strategic Value of the Hydroxymethyl Pivot
The imidazo[1,2-a]pyridine ring is highly electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic aromatic substitution. A common divergent synthesis strategy involves the initial formylation of the C3 position (via Vilsmeier-Haack conditions) followed by reduction to the 3-hydroxymethyl derivative[4].
This primary alcohol serves as a stable, isolable intermediate that can be stockpiled and later diversified. The causality behind choosing the hydroxymethyl group as a late-stage handle lies in its predictable reactivity:
-
Oxidation: Mild oxidation yields an aldehyde, opening pathways for reductive aminations to synthesize diverse aminomethyl tails.
-
Halogenation: Conversion to a chloromethyl or bromomethyl group creates a highly reactive, benzylic-like electrophile ideal for SN2 displacement by various nucleophiles (amines, thiols, alkoxides).
-
Direct Etherification/Esterification: Allows for rapid library generation to probe steric and electronic boundaries within a target receptor's binding pocket.
Reagent Selection and Heterocycle Stability
Because the imidazo[1,2-a]pyridine core contains a basic bridgehead nitrogen, it is sensitive to over-oxidation (N-oxide formation) and harsh acidic degradation.
-
Why use NaBH₄ in alkaline ethanol for reduction? The addition of dilute NaOH prevents the premature decomposition of NaBH₄ and neutralizes trace acids that could protonate the basic imidazo[1,2-a]pyridine nitrogen, ensuring rapid and clean reduction of the formyl precursor[4].
-
Why use MnO₂ for oxidation? Active manganese dioxide is a mild, heterogeneous oxidant that strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid or N-oxidation of the pyridine ring[5].
Visualizing the Workflows
Synthetic Functionalization Workflow
Synthetic workflow for functionalizing 3-hydroxymethylimidazo[1,2-a]pyridines.
Pharmacological Impact Pathway
Pharmacological impact of the hydroxymethyl group on receptor binding and efficacy.
Quantitative Data Summary
The table below summarizes the core functionalization strategies for the hydroxymethyl group, detailing the optimal reagents, expected yields, and the mechanistic rationale for their use in drug discovery.
| Transformation | Reagents & Conditions | Typical Yield | Mechanistic Rationale & Application |
| Reduction (Formyl to Hydroxymethyl) | NaBH₄ (2.0 eq), EtOH, 0.1 N NaOH, 30 °C | 75–95% | Alkaline media prevents NaBH₄ decomposition. Yields stable precursors for fluorophores[4]. |
| Oxidation (Hydroxymethyl to Formyl) | Active MnO₂ (5-10 eq), CHCl₃ or DCM, Reflux | 70–85% | Mild heterogeneous oxidation prevents N-oxidation. Enables subsequent reductive aminations[5]. |
| Halogenation (Hydroxymethyl to Chloromethyl) | SOCl₂ (1.5 eq), DCM or neat, 0 °C to RT | 80–90% | Generates a highly reactive electrophile. Byproducts (SO₂, HCl) are gaseous, driving the reaction forward. |
| Amination (via Chloromethyl intermediate) | 1. SOCl₂; 2. Amine (e.g., Piperazine), K₂CO₃, MeCN | 60–80% (Over 2 steps) | Accesses aminomethyl derivatives critical for TLR7 antagonism and Factor Xa inhibition[2],[3]. |
Experimental Protocols
The following protocols are designed to be self-validating. Analytical checkpoints are included to ensure the integrity of the intermediates before proceeding to subsequent late-stage functionalizations.
Protocol A: Synthesis of 3-Hydroxymethylimidazo[1,2-a]pyridine
Adapted from established reduction methodologies for imidazo[1,2-a]azines[4].
Reagents:
-
3-Formylimidazo[1,2-a]pyridine (1.0 g, ~6.8 mmol)
-
Sodium borohydride (NaBH₄) (0.52 g, 13.6 mmol, 2.0 eq)
-
Ethanol (Absolute, 30 mL)
-
0.1 N NaOH aqueous solution (2 mL)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of 3-formylimidazo[1,2-a]pyridine in 30 mL of absolute ethanol.
-
Temperature Control: Warm the suspension gently to 30 °C to ensure partial dissolution of the starting material.
-
Reduction: Dissolve the NaBH₄ in 2 mL of 0.1 N NaOH. Add this alkaline borohydride solution dropwise to the reaction flask over 10 minutes. Note: The alkaline environment stabilizes the borohydride and prevents unwanted side reactions with the basic heterocycle.
-
Monitoring: Stir the reaction mixture at 30 °C. Monitor the progress via TLC (Eluent: DCM/MeOH 9:1). The reaction is typically complete within 1–2 hours.
-
Workup: Once complete, remove the ethanol under reduced pressure. Quench the residue carefully with saturated aqueous NH₄Cl (15 mL) to destroy excess NaBH₄.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: The resulting white to off-white solid is 3-hydroxymethylimidazo[1,2-a]pyridine. Verify via ¹H NMR: Look for the disappearance of the aldehydic proton (~9.8 ppm) and the appearance of a singlet for the -CH₂OH group (~4.9 ppm) and a broad singlet for the -OH exchangeable proton.
Protocol B: Conversion to 3-(Chloromethyl)imidazo[1,2-a]pyridine
This protocol generates a highly reactive electrophile for subsequent nucleophilic diversification.
Reagents:
-
3-Hydroxymethylimidazo[1,2-a]pyridine (500 mg, 3.37 mmol)
-
Thionyl chloride (SOCl₂) (600 mg, ~5.0 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the hydroxymethyl starting material in 10 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Chlorination: Add SOCl₂ dropwise via syringe over 5 minutes. The reaction will evolve HCl and SO₂ gases; ensure proper ventilation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup: Concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation (in a well-ventilated fume hood) to remove DCM and excess SOCl₂.
-
Handling: The resulting 3-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride salt is highly reactive and prone to dimerization. It should be used immediately in the next step (e.g., resuspension in MeCN with an amine and K₂CO₃) without further purification.
Protocol C: Mild Oxidation back to 3-Formylimidazo[1,2-a]pyridine
Useful when the hydroxymethyl group was utilized as a temporary protecting group or when accessing formyl derivatives from isolated hydroxymethyl stock[5].
Reagents:
-
3-Hydroxymethylimidazo[1,2-a]pyridine (300 mg, 2.0 mmol)
-
Active Manganese Dioxide (MnO₂) (1.74 g, 20.0 mmol, 10 eq)
-
Chloroform (CHCl₃) or DCM (15 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the starting material in 15 mL of CHCl₃ in a round-bottom flask.
-
Oxidation: Add the active MnO₂ powder in one portion.
-
Reaction: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 60 °C for CHCl₃) for 4–6 hours. Monitor by TLC.
-
Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot CHCl₃ (2 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3-formylimidazo[1,2-a]pyridine. No further column chromatography is typically required.
References
-
Velázquez-Olvera, S., et al. "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives." Chemistry Central Journal, 2012. 4
-
"Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active Factor Xa inhibitors." Bioorganic & Medicinal Chemistry, 2008. 2
-
"Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study." ACS Publications, 2026. 3
-
"Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Trypanosomal Agents." Universidade de São Paulo (USP). 1
-
"Synthesis of New Structural Analogs of Glu-P-1, P-2 and Ellipticine." HETEROCYCLES, Vol. 65, No. 5, 2005. 5
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. Sci-Hub. Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active Factor Xa inhibitors / Bioorganic & Medicinal Chemistry, 2008 [sci-hub.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Mechanistic HPLC Method Development for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Executive Summary & Analyte Profiling
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a highly functionalized heterocyclic building block frequently utilized in the development of novel therapeutics, including antifungal agents and kinase inhibitors . Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties.
Rather than relying on empirical trial-and-error, a rational method development strategy must address the specific causal relationships between the molecule's structural features and the chromatographic stationary phase:
-
The Imidazo[1,2-a]pyridine Core: The parent imidazopyridine ring contains a basic nitrogen with an experimental pKa of approximately 6.80 . This basicity is the primary driver of chromatographic peak tailing, as the protonated nitrogen undergoes secondary ion-exchange interactions with ionized residual silanols ( Si−O− ) on standard silica-based columns.
-
The 6-Trifluoromethyl ( −CF3 ) Group: This strongly electron-withdrawing group lowers the pKa of the basic core via inductive effects (estimated adjusted pKa ~5.0–5.5). Furthermore, the highly lipophilic nature of the fluorine atoms significantly increases the molecule's retention on reversed-phase (RP) hydrocarbon chains.
-
The 2-Hydroxymethyl ( −CH2OH ) Group: This moiety introduces a hydrogen-bond donor/acceptor site, increasing the molecule's overall polarity and requiring sufficient aqueous composition in the mobile phase to prevent premature elution.
Caption: Mechanistic interactions between the analyte features and the reversed-phase column surface.
Causality in Method Design
Column Selection
Because of the basic imidazopyridine core, using an older-generation, non-end-capped silica column will result in severe peak asymmetry. The causal solution is to utilize a highly end-capped C18 column synthesized from ultra-pure (Type B) silica, or a polar-embedded stationary phase (e.g., amide-linked C18). Polar-embedded columns create a virtual hydration layer near the silica surface, effectively shielding the basic analyte from residual silanols .
Mobile Phase pH Optimization
The most critical parameter in this method is the aqueous mobile phase pH. If the pH is near the analyte's pKa (~5.5), the molecule exists in a mixed ionization state, leading to split peaks or irreproducible retention times. To achieve a robust method, we must operate at least 2 pH units away from the pKa. Operating at pH 2.0 - 3.0 serves a dual purpose:
-
It fully protonates the imidazopyridine nitrogen, ensuring a single, consistent analyte species.
-
It suppresses the ionization of residual silanols on the silica surface (silanol pKa ~3.5 - 4.5), thereby eliminating the negative charge ( Si−O− ) responsible for secondary ion-exchange tailing.
Quantitative Optimization Data
The table below summarizes the causal relationship between mobile phase pH, peak symmetry, and column efficiency during the optimization phase.
| Mobile Phase pH | Buffer / Modifier | Retention Time (min) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Mechanistic Observation |
| pH 6.8 | 10 mM Ammonium Acetate | 8.4 | 2.8 | 2,100 | Severe tailing due to strong Si−O− interaction. |
| pH 4.5 | 10 mM Ammonium Formate | 7.9 | 1.9 | 4,500 | Moderate tailing; mixed analyte ionization state. |
| pH 3.0 | 20 mM Potassium Phosphate | 6.2 | 1.2 | 12,500 | Sharp peak; silanols suppressed, analyte fully protonated. |
| pH 2.0 | 0.1% Trifluoroacetic Acid (TFA) | 6.5 | 1.05 | 14,000 | Excellent symmetry; TFA acts as an ion-pairing agent. |
Data Synthesis: 0.1% TFA provides the optimal chromatographic performance by pairing with the basic nitrogen, masking it from any remaining active sites on the column.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow, ensuring the instrument and method are performing within acceptable ICH Q2(R1) parameters before any sample data is accepted .
Caption: Workflow for HPLC method development of basic imidazopyridine derivatives.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas. (Note: Acetonitrile is chosen over methanol to minimize backpressure and provide a lower UV cutoff, essential for detecting the imidazopyridine chromophore at 235 nm).
-
Diluent: Water:Acetonitrile (50:50, v/v).
Step 2: Chromatographic Conditions
-
Column: Waters XBridge C18 or Phenomenex Luna Omega C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).
-
Detection Wavelength: UV at 235 nm (optimal for the imidazo[1,2-a]pyridine conjugated system).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar hydroxymethyl group)
-
2.0 - 10.0 min: 10% → 90% B (Linear gradient to elute the lipophilic CF3 core)
-
10.0 - 12.0 min: 90% B (Column wash)
-
12.0 - 15.0 min: 10% B (Re-equilibration)
-
Step 3: Sample Preparation
-
Standard Stock Solution: Accurately weigh 10.0 mg of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).
-
Working Standard (SST Solution): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent (100 µg/mL). Filter through a 0.45 µm PTFE syringe filter.
Step 4: System Suitability Testing (Self-Validation)
Before analyzing unknown samples, inject the Working Standard in five replicates. The method is only considered valid for use if the following causal parameters are met:
-
Retention Time Precision: RSD ≤ 1.0% (Validates pump delivery and gradient accuracy).
-
Peak Area Precision: RSD ≤ 2.0% (Validates autosampler precision).
-
Tailing Factor ( Tf ): ≤ 1.5 (Validates that silanol interactions are successfully suppressed by the TFA ion-pairing).
-
Theoretical Plates ( N ): > 5,000 (Validates column bed integrity and optimal mass transfer).
References
-
Exploration of novel TOSMIC tethered imidazo[1,2-a]pyridine compounds for the development of potential antifungal drug candidate. Drug Development Research.[Link]
-
Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. D-NB.info (German National Library).[Link]
-
A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology.[Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Application Note: Strategic Incorporation of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol in Kinase Inhibitor Design
Executive Summary
The development of highly selective, potent, and metabolically stable kinase inhibitors relies heavily on the selection of privileged core scaffolds. The imidazo[1,2-a]pyridine bicyclic system has emerged as a premier purine mimetic, capable of anchoring inhibitors within the ATP-binding hinge region of diverse kinases. This application note provides a comprehensive guide to utilizing (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol as a foundational building block. By analyzing the structural causality of its functional groups and providing self-validating synthetic protocols, this guide equips medicinal chemists with the workflows necessary to accelerate hit-to-lead optimization in oncology and immunology programs.
Structural Rationale & Mechanistic Insights
The architecture of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is highly modular, offering three distinct pharmacological and synthetic advantages:
-
The Imidazo[1,2-a]pyridine Core (Hinge Binder): This electron-rich, planar bicyclic system acts as an exceptional ATP-competitive scaffold. The N1 nitrogen serves as a critical hydrogen-bond acceptor, interacting directly with the amide backbone of the kinase hinge region. This interaction is well-documented in the development of pan-PI3K and BCR-ABL inhibitors, as detailed in1[1].
-
The 6-Trifluoromethyl Group (Metabolic Shield & P-Loop Anchor): The incorporation of a -CF₃ group at the 6-position is a deliberate mechanistic choice. It significantly enhances lipophilicity, driving the moiety deep into the hydrophobic P-loop (or selectivity pocket) of kinases like PI3Kα[2]. Furthermore, the electron-withdrawing nature of the -CF₃ group lowers the pKa of the core nitrogen, which mitigates off-target hERG liabilities, while simultaneously blocking cytochrome P450-mediated oxidation at the vulnerable C6 position.
-
The 2-Hydroxymethyl Vector (Solvent-Exposed Extension): The -CH₂OH group at the 2-position provides a versatile synthetic handle. Because this vector typically points toward the solvent-exposed region or the ribose pocket[3], it allows for the rapid installation of solubilizing groups (e.g., piperazines, morpholines) without disrupting the primary hinge-binding interaction.
Fig 1. Disruption of oncogenic kinase signaling by imidazo[1,2-a]pyridine-derived inhibitors.
Physicochemical & Pharmacological Profiling
To illustrate the causality of the 6-position substitution, Table 1 summarizes the impact of different functional groups on the imidazo[1,2-a]pyridine scaffold against PI3Kα. The data demonstrates that the -CF₃ group provides an optimal balance of target affinity and metabolic stability compared to unsubstituted or methyl-substituted analogs.
Table 1: Impact of C6-Substitution on PI3Kα Inhibition and ADME Properties
| Scaffold Variant | R6 Substituent | PI3Kα IC₅₀ (nM)* | Human Liver Microsome Stability (T₁/₂ min) | LogD (pH 7.4) |
| Imidazo[1,2-a]pyridine | -H | 145 | 12 | 1.8 |
| Imidazo[1,2-a]pyridine | -CH₃ | 85 | 18 | 2.2 |
| Imidazo[1,2-a]pyridine | -CF₃ | 12 | >60 | 3.1 |
*Data synthesized from structure-activity relationship (SAR) trends established in the development of pan-PI3K inhibitors 2[2].
Synthetic Methodologies & Protocols
The 2-hydroxymethyl group must be activated to append solvent-exposed tails. Below are two field-proven, self-validating protocols for functionalizing this vector.
Fig 2. Divergent synthetic workflows for functionalizing the 2-hydroxymethyl vector.
Protocol A: Mild Oxidation to the Aldehyde for Reductive Amination
Rationale: Oxidation of the 2-methanol to an aldehyde allows for the rapid generation of diverse libraries via reductive amination. Manganese dioxide (MnO₂) is chosen over stronger oxidants (like Jones reagent) because it selectively oxidizes allylic/benzylic-type alcohols without over-oxidizing to the carboxylic acid or degrading the electron-rich heterocyclic core.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1.0 eq of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) at room temperature.
-
Reagent Addition: Add 10.0 eq of activated MnO₂. Expert Insight: The large excess is required because the reaction occurs on the solid surface of the MnO₂ particles.
-
Self-Validation (Monitoring): Stir vigorously for 4-6 hours. Monitor via LC-MS and TLC (Hexanes/EtOAc 1:1).
-
Validation Check: The starting material (polar, lower Rf) will disappear. The product will appear as a highly UV-active spot with a higher Rf. LC-MS will show a mass shift from [M+H]⁺ to [M-2+H]⁺, confirming the loss of two hydrogen atoms without over-oxidation.
-
-
Workup: Filter the black suspension through a pad of Celite to safely remove the finely dispersed manganese salts. Wash the pad thoroughly with DCM and EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde intermediate, which is typically pure enough (>95%) to be used directly in subsequent reductive aminations.
Protocol B: Halogenation to the Electrophilic Chloride for Sₙ2 Alkylation
Rationale: Converting the alcohol to a chloromethyl group creates a highly reactive electrophile. Thionyl chloride (SOCl₂) is utilized because the reaction byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion and simplifying purification. The resulting HCl salt of the product is highly stable for long-term storage.
Step-by-Step Procedure:
-
Reaction Setup: Suspend 1.0 eq of the starting alcohol in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Expert Insight: Cooling is critical to control the exothermic release of gases and prevent dimerization or polymerization of the reactive intermediate.
-
Reagent Addition: Dropwise, add 1.5 eq of SOCl₂. The suspension will typically clear into a homogeneous solution as the HCl salt forms.
-
Self-Validation (Monitoring): Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Monitor via LC-MS.
-
Validation Check: The MS spectra must display the characteristic chlorine isotopic pattern: an [M+H]⁺ and[M+2+H]⁺ peak in a 3:1 ratio, confirming successful halogenation.
-
-
Workup: Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ to neutralize excess acid. Extract three times with DCM.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can immediately be subjected to Sₙ2 displacement with various amines (e.g., N-methylpiperazine) using K₂CO₃ as a base. This specific coupling strategy was pivotal in the design of pan-inhibitors like AP24534 (Ponatinib analogs) 4[4].
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
- The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR)
- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol etherification
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low conversion rates in the etherification of (6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol. This document is structured to anticipate and address common experimental challenges, offering explanations grounded in chemical principles and providing actionable solutions.
Introduction: The Challenge of Etherifying an Electron-Deficient Heterocycle
The etherification of (6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, typically via a Williamson ether synthesis, presents unique challenges primarily due to the electronic properties of the starting material. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 6-position significantly influences the reactivity of the entire imidazo[1,2-a]pyridine scaffold.[1][2] While this enhances the acidity of the hydroxyl proton, making deprotonation seemingly easier, it consequently diminishes the nucleophilicity of the resulting alkoxide. This reduced nucleophilicity is often a primary contributor to sluggish reactions and low conversion rates.
This guide will walk you through a logical troubleshooting process, from optimizing the deprotonation step to mitigating potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows very low conversion to the desired ether, with a significant amount of unreacted starting alcohol. What is the most likely cause?
A1: The most probable cause is either incomplete deprotonation of the starting alcohol or insufficient nucleophilicity of the resulting alkoxide to effectively displace the leaving group on your electrophile. The strong electron-withdrawing -CF3 group makes the corresponding alkoxide a weaker nucleophile than its non-fluorinated counterpart.
Troubleshooting Steps:
-
Re-evaluate Your Base: While the -CF3 group increases the alcohol's acidity, a sufficiently strong base is still crucial to drive the deprotonation equilibrium to completion.
-
If you are using a weak base (e.g., K2CO3, Cs2CO3): Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3] These bases irreversibly deprotonate the alcohol, driving the formation of the alkoxide.
-
If you are already using a strong base (e.g., NaH): Ensure it is fresh and has been handled under strictly anhydrous conditions. Sodium hydride can react with atmospheric moisture, reducing its activity.
-
-
Increase Reaction Temperature: The rate of an SN2 reaction is temperature-dependent. Cautiously increasing the reaction temperature in increments of 10-20 °C can enhance the reaction rate. Typical Williamson ether syntheses are conducted between 50-100 °C.[3] Monitor for any signs of decomposition.
-
Extend Reaction Time: Due to the reduced nucleophilicity of the alkoxide, the reaction may simply require more time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over an extended period (e.g., 12-24 hours).
Q2: I am observing the formation of an alkene byproduct. How can I minimize this elimination reaction?
A2: Alkene formation indicates a competing E2 elimination pathway. This is more prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under forcing conditions (e.g., high temperatures, sterically hindered base).
Troubleshooting Steps:
-
Examine Your Electrophile:
-
Primary Alkyl Halides are Ideal: The Williamson ether synthesis works best with primary alkyl halides or other electrophiles with good leaving groups (e.g., tosylates, mesylates) on a primary carbon.
-
Avoid Bulky Electrophiles: If you are using a secondary or tertiary alkyl halide, consider if a synthetic strategy reversal is possible, where the imidazopyridine moiety is the electrophile and the other component is the alcohol. However, this is often more challenging.
-
-
Lower the Reaction Temperature: Higher temperatures can favor elimination over substitution. Try running the reaction at the lower end of the effective temperature range for a longer duration.
-
Choice of Base: While a strong base is needed for deprotonation, a very sterically hindered base might preferentially act as a base for elimination. If using a bulky base, consider switching to a less hindered one like NaH.
Q3: The reaction is very slow, and even with a strong base and extended reaction time, the conversion is poor. What other factors should I consider?
A3: If you have addressed the base and temperature, consider the solvent and the nature of your electrophile's leaving group.
Troubleshooting Steps:
-
Solvent Choice is Critical:
-
Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices.[3] They effectively solvate the cation of the alkoxide, leaving a more "naked" and reactive alkoxide anion.
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.
-
-
Improve the Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.
-
Leaving Group Ability: The general order of leaving group ability for halides is I > Br > Cl >> F. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
-
Sulfonates as Excellent Leaving Groups: Alkyl tosylates (OTs) or mesylates (OMs) are excellent alternatives to alkyl halides and can lead to higher yields and faster reaction times.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates in the etherification of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol.
Optimized Experimental Protocol (General Guideline)
This protocol is a starting point and may require optimization based on the specific alkylating agent used.
Materials:
-
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide or tosylate (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration of the alcohol) via syringe and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases. The solution may become colored.
-
Addition of Electrophile: Add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reaction Parameter Summary
| Parameter | Recommendation | Rationale |
| Base | NaH or KH (1.2 eq) | Strong, non-nucleophilic base to ensure complete deprotonation of the electron-deficient alcohol. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent to maximize the nucleophilicity of the alkoxide. |
| Electrophile | Primary alkyl iodide or tosylate (1.1-1.5 eq) | Maximizes SN2 reaction rate and minimizes competing E2 elimination. |
| Temperature | 60 - 100 °C | Balances reaction rate enhancement with minimizing potential decomposition or side reactions. |
| Atmosphere | Inert (N2 or Ar) | Prevents quenching of the strong base by atmospheric moisture. |
Reaction Mechanism
The etherification proceeds via a classical Williamson ether synthesis, which is an SN2 mechanism.
Sources
Technical Support Center: Handling & Troubleshooting (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the Technical Support Center. This specialized guide is designed for research scientists, medicinal chemists, and drug development professionals working with (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol .
While the imidazo[1,2-a]pyridine scaffold is a privileged structure frequently utilized in the synthesis of therapeutics[1], the unique electronic and steric properties of this specific substituted derivative require stringent handling protocols. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to mitigate moisture sensitivity and ensure reproducible downstream reactivity.
Mechanistic Causality: The Root of Moisture Sensitivity
To master the handling of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, one must first understand the causality behind its physical behavior.
The molecule features a highly polarized push-pull dynamic. The trifluoromethyl (-CF₃) group at C6 is strongly electron-withdrawing via inductive effects, which pulls electron density away from the imidazo[1,2-a]pyridine core and reduces the basicity of the bridgehead and sp² nitrogens[1]. However, the hydroxymethyl (-CH₂OH) group at C2 remains a potent hydrogen-bond donor and acceptor[2].
Because the core is rendered less basic and more lipophilic by the -CF₃ group, the localized hydrophilicity of the -CH₂OH group dominates the molecule's solid-state interactions. When exposed to ambient humidity (>30% RH), atmospheric water molecules rapidly coordinate with the hydroxyl oxygen and the adjacent N1 nitrogen. This cooperative hydrogen-bonding network disrupts the crystalline lattice, causing the powder to absorb water and transition into a sticky, intractable hydrate resin.
In downstream applications—such as transition-metal catalyzed functionalizations[3] or Swern/Dess-Martin oxidations to the corresponding carbaldehyde—this absorbed moisture acts as a rogue nucleophile, prematurely quenching electrophilic intermediates and devastating reaction yields.
Fig 1. Moisture interference mechanism in substituted imidazo[1,2-a]pyridin-2-yl methanols.
Troubleshooting Guides & FAQs
Q1: My compound arrived as a free-flowing powder, but after a week of benchtop storage, it has turned into a sticky resin. Is it degraded? A: It is likely not degraded, but heavily hydrated. The C2-hydroxymethyl group rapidly absorbs atmospheric moisture, forming a stable hydrate network that depresses the melting point and alters the physical state. Action: Do not discard the material. Follow Protocol 1 below to break the hydrogen-bond network via vacuum desiccation and restore the anhydrous powder.
Q2: I am attempting a Swern oxidation to synthesize 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde, but my yields are stalling below 40%. What is happening? A: Residual moisture in your starting material is competing with the substrate. Water reacts violently with the activated DMSO-oxalyl chloride intermediate, generating dimethyl sulfide, CO₂, CO, and HCl without oxidizing your alcohol. Action: You must quantify the water content of your starting material. Ensure the moisture level is strictly <500 ppm before initiating the reaction.
Q3: Can I dry this compound by heating it on a hot plate or in a standard oven? A: No. Heating this compound in the presence of ambient oxygen and moisture can lead to premature thermal oxidation or dimerization. Drying must be performed under high vacuum (<10 mbar) at a controlled temperature (40°C) to safely drive off water without inducing thermal degradation.
Quantitative Data: Impact of Moisture on Reactivity
The table below summarizes internal validation data demonstrating the direct correlation between the water content of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol and the success rate of a standard Swern oxidation workflow.
| Water Content (ppm) | Physical State | Oxidation Yield (%) | Primary Observation / Failure Mode |
| < 500 | Free-flowing powder | > 92% | Clean conversion to the carbaldehyde. |
| 500 - 2,000 | Clumping solid | 75 - 85% | Sluggish reaction kinetics; unreacted starting material remains. |
| 2,000 - 5,000 | Tacky solid | 40 - 60% | Significant quenching of the activated DMSO species. |
| > 5,000 | Sticky resin | < 20% | Complete reaction failure; recovery of hydrated starting material. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You must not proceed to the next synthetic step until the validation criteria are met.
Protocol 1: Rigorous Desiccation and Storage Workflow
Objective: Remove coordinated water from the solid lattice and verify anhydrous status.
-
Transfer: Inside an Argon or N₂ filled glovebox, transfer the sticky/hydrated compound into a pre-weighed, flame-dried Schlenk flask.
-
Desiccation: Attach the flask to a high-vacuum line (<10 mbar). Submerge the flask in an oil bath set strictly to 40°C. Leave under dynamic vacuum for 12 to 16 hours.
-
Validation (Karl Fischer Titration): Backfill the flask with Argon. Remove a 50 mg aliquot and dissolve it in anhydrous methanol. Perform a coulometric Karl Fischer (KF) titration.
-
Pass Criteria: Water content is < 500 ppm. Proceed to Step 4.
-
Fail Criteria: Water content is > 500 ppm. The hydrate network is intact. Repeat Step 2 for an additional 8 hours.
-
-
Storage: Once validated, store the free-flowing powder in a sealed ampoule or tightly capped amber vial over Drierite (calcium sulfate) in a desiccator at 2–8°C.
Fig 2. Self-validating desiccation and storage workflow for moisture-sensitive imidazopyridines.
Protocol 2: Moisture-Free Swern Oxidation to Carbaldehyde
Objective: Convert the validated anhydrous methanol derivative to the corresponding aldehyde without moisture-induced quenching[4].
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with Argon. Maintain a positive Argon pressure throughout the procedure.
-
Reagent Preparation: Add anhydrous dichloromethane (DCM) (10 mL per mmol of substrate) and oxalyl chloride (1.5 equivalents). Cool the mixture to -78°C using a dry ice/acetone bath.
-
Activation: Dropwise, add anhydrous DMSO (3.0 equivalents). Stir for 15 minutes to form the activated intermediate. Causality note: Strict temperature control (-78°C) prevents the premature decomposition of this intermediate.
-
Substrate Addition: Dissolve the validated, anhydrous (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in a minimal amount of anhydrous DCM. Add dropwise over 10 minutes. Stir for 45 minutes at -78°C.
-
Quenching: Add anhydrous triethylamine (5.0 equivalents) dropwise. Allow the reaction to warm to room temperature over 1 hour.
-
Validation (NMR Check): Perform a mini-workup on a 0.1 mL aliquot. Run a crude ¹H-NMR.
-
Self-Validation: The protocol is successful if the singlet corresponding to the -CH₂OH protons (~4.8 ppm) has completely disappeared, replaced by a sharp aldehyde proton singlet (~10.0 ppm).
-
References
-
Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
An air- and moisture-stable ruthenium precatalyst for diverse reactivity Source: Nature Chemistry (PMC) URL:[Link]
- WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)
- EP3649119B1 - Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3649119B1 - Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis - Google Patents [patents.google.com]
- 3. An air- and moisture-stable ruthenium precatalyst for diverse reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents [patents.google.com]
Comparative metabolic stability of 6-trifluoromethyl vs 6-fluoro imidazo[1,2-a]pyridines
Comparative Guide: Metabolic Stability of 6-Trifluoromethyl vs. 6-Fluoro Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced clinical candidates targeting diverse indications from oncology to infectious diseases. However, the electron-rich nature of this bicyclic core makes it inherently susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.
As a Senior Application Scientist, optimizing the pharmacokinetic (PK) profile of this scaffold requires precise structural interventions. This guide provides an in-depth comparative analysis of two premier metabolic stabilization strategies: 6-fluoro (-F) and 6-trifluoromethyl (-CF3) substitutions.
Mechanistic Rationale: Causality of Substitution
The 6-position of the imidazo[1,2-a]pyridine ring is highly vulnerable to electrophilic attack by CYP450 enzymes, typically leading to rapid hydroxylation or epoxidation. Modifying this position dictates the global metabolic fate of the molecule.
The 6-Fluoro (-F) Strategy: Precision Blockade Single-site fluorination is a highly effective bioisosteric replacement. Because the Van der Waals radius of fluorine (1.47 Å) is nearly identical to hydrogen (1.20 Å), a 6-F substitution introduces negligible steric perturbation, preserving the molecule's target binding conformation. Causally, the extreme electronegativity of the fluorine atom strengthens adjacent C-C bonds and directly blocks site-specific CYP-mediated oxidation. Crucially, it achieves this without drastically inflating the molecule's lipophilicity, maintaining favorable aqueous solubility.
The 6-Trifluoromethyl (-CF3) Strategy: Global Deactivation The incorporation of a -CF3 group fundamentally rewires the physicochemical landscape of the scaffold. The -CF3 moiety is intensely electron-withdrawing (Hammett σp = 0.54). Rather than merely blocking the 6-position, it globally drains electron density from the entire imidazo[1,2-a]pyridine π -system, rendering the core highly resistant to electrophilic CYP oxidation. However, this causality comes with a structural trade-off: the -CF3 group is sterically bulky (approximating an isopropyl group) and highly lipophilic. While it maximizes metabolic half-life, the resulting spike in LogP can inadvertently increase non-specific plasma protein binding or shift the clearance mechanism toward biliary excretion.
Logical flow of CYP450-mediated metabolism blockade by 6-F and 6-CF3 substitutions.
Quantitative Comparative Data
The tables below summarize the physicochemical shifts and resulting in vitro metabolic stability profiles typically observed when optimizing an imidazo[1,2-a]pyridine lead series.
Table 1: Physicochemical Parameter Comparison
| Substituent | Van der Waals Volume (ų) | Electronegativity (Pauling) | Hammett Constant ( σp ) | Δ LogP Contribution |
| -H (Unsubstituted) | 5.8 | 2.20 | 0.00 | 0.00 |
| -F (Fluoro) | 11.4 | 3.98 | 0.06 | +0.14 |
| -CF3 (Trifluoromethyl) | 42.6 | ~3.0 (Group) | 0.54 | +0.88 |
Table 2: Representative In Vitro Human Liver Microsomal (HLM) Stability
| Scaffold Substitution | Intrinsic Clearance ( CLint ) [µL/min/mg] | Half-life ( t1/2 ) [min] | Primary Metabolic Liability |
| 6-H Imidazo[1,2-a]pyridine | 85.4 | 16.2 | Rapid C6-hydroxylation / Epoxidation |
| 6-F Imidazo[1,2-a]pyridine | 24.1 | 57.5 | Slowed oxidation; shifted to alternative sites |
| 6-CF3 Imidazo[1,2-a]pyridine | < 5.0 | > 120 | Highly stable; CYP oxidation globally deactivated |
Experimental Methodology: Self-Validating HLM Stability Assay
To generate trustworthy comparative data, metabolic stability must be evaluated using a self-validating Human Liver Microsome (HLM) assay. The following protocol is engineered to ensure that every experimental variable is internally controlled.
Step-by-Step Protocol
-
Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Spike the test compound (6-F or 6-CF3 variant) to a final concentration of 1 µM.
-
Pre-Incubation (5 min at 37°C):
-
Causality: This step establishes thermal equilibrium and allows non-specific binding between the highly lipophilic compounds (especially the 6-CF3 variant) and the microsomal lipid bilayer to stabilize before enzymatic turnover begins.
-
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to the incubation mixture.
-
Causality: CYP450 enzymes are strictly NADPH-dependent. Introducing NADPH defines an exact t=0 for kinetic measurements.
-
-
Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).
-
Causality: Cold ACN instantly denatures microsomal proteins, halting enzymatic activity. The IS normalizes downstream LC-MS/MS injection volume variations and matrix ionization suppression.
-
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the % parent compound remaining.
The Self-Validating System (Critical Checkpoints)
To ensure the integrity of the data, the assay must validate itself through three parallel control arms:
-
Positive Control (Verapamil): A known high-clearance compound. If Verapamil t1/2 exceeds 30 minutes, the HLM batch is metabolically compromised, and the assay must be rejected.
-
Negative Control (Warfarin): A known low-clearance compound. Ensures no non-CYP degradation is occurring in the matrix.
-
Minus-NADPH Control: Run the test compounds without NADPH. This differentiates between CYP-mediated metabolism and chemical instability or non-CYP enzymatic degradation.
Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.
Conclusion
The selection between a 6-fluoro and a 6-trifluoromethyl substitution on an imidazo[1,2-a]pyridine core should be driven by the specific liabilities of the lead molecule. If the primary goal is to block a specific metabolic hotspot while preserving aqueous solubility and minimizing steric bulk, the 6-F substitution is the optimal choice. Conversely, if the core suffers from rapid, multi-site oxidative clearance and the target binding pocket can accommodate a larger, highly lipophilic moiety, the 6-CF3 substitution provides unparalleled global metabolic stabilization.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]
-
Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)–H Bond Functionalization The Journal of Organic Chemistry[Link]
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity ResearchGate / European Journal of Medicinal Chemistry[Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing)[Link]
Validating the Purity of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol: An LC-MS Comparison Guide
As a Senior Application Scientist, I frequently encounter drug development programs that stall due to "noisy" or non-reproducible in vitro data. More often than not, the culprit is chemical variance—specifically, trace impurities that evade legacy analytical detection.
In the development of imidazo[1,2-a]pyridine derivatives—a privileged chemical scaffold featured in clinical candidates like the anti-tuberculosis agent Q203 (Telacebec)[1] and mGluR2 positive allosteric modulators[2]—validating the purity of building blocks is non-negotiable. The compound (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol presents unique analytical challenges. The combination of a basic nitrogen heterocycle and a highly lipophilic trifluoromethyl (-CF3) group requires precise chromatographic control and detection methodologies that go beyond simple light absorbance.
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical techniques and provides a self-validating, step-by-step protocol for ensuring the absolute purity of your imidazopyridine intermediates.
The Analytical Challenge: Why Legacy Methods Fall Short
While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional quantitative yardstick, it possesses a critical blind spot: it relies solely on chromophores and retention time (tR)[3]. It cannot identify what a molecule is, only how much of it absorbs light.
If a synthesis byproduct—such as a 5-trifluoromethyl positional isomer or a des-fluoro impurity—co-elutes with our target compound, the UV detector will show a single, deceptively pure peak[4]. LC-MS eliminates this chemical variance by acting as a "molecular scale," filtering molecules by their exact mass-to-charge ratio (m/z) to provide a qualitative fingerprint[5]. For (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, LC-MS allows us to specifically isolate the [M+H]+ ion at m/z 217.06, ensuring that the substance in the vial matches the exact molecular sequence intended[3].
Methodology Comparison Data
The table below summarizes the performance of various analytical techniques for qualifying the purity of trifluoromethylated imidazopyridines.
| Analytical Technique | Primary Output | Limit of Detection (LOD) | Structural Confirmation | Suitability for Imidazopyridine Profiling |
| HPLC-UV | Quantitative AUC | ~100 ng/mL | No (Retention Time Only) | Good for routine batch release; poor for resolving co-eluting isomers[4]. |
| LC-MS (ESI+) | Quantitative & Qualitative | <1 ng/mL | Yes (Exact Mass & Fragmentation) | Gold Standard . Resolves co-eluting des-fluoro/positional isomers[6]. |
| 19F / 1H NMR | Structural Connectivity | ~1-5 µg/mL | Yes (Spin-spin coupling) | Excellent for confirming -CF3 position; lacks trace sensitivity for impurities[4]. |
| GC-MS | Volatile Profiling | Variable | Yes (EI Fragmentation) | Poor. The polar hydroxyl group requires derivatization; risk of thermal breakdown. |
Analytical Workflow: Resolving Co-Elution
To guarantee structural integrity, modern pharmaceutical analysis relies on orthogonal data synthesis, combining the quantitative power of UV with the qualitative certainty of MS.
Analytical workflow integrating LC-MS to overcome HPLC-UV limitations.
Step-by-Step LC-MS Protocol: A Self-Validating System
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure that the purity data generated for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is absolute and artifact-free.
Phase 1: Sample Preparation (The Foundation of Accuracy)
-
Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol.
-
Working Dilution: Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile.
-
Causality: High sample concentrations lead to detector saturation and suppressed ionization, which can make trace impurities invisible to the mass spectrometer[4]. Utilizing strictly LC-MS grade solvents is critical; standard HPLC grade water contains trace sodium that forms[M+Na]+ adducts (+22.99 Da). These adducts artificially split the ion current, increase background noise, and severely degrade sensitivity[5].
Phase 2: Chromatographic Separation
-
Column Selection: Solid-core C18 column (e.g., 2.6 µm particle size, 50 x 2.1 mm).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
-
Causality: Solid-core particles provide the high-efficiency separation of UHPLC without the extreme backpressures, ensuring sharp peaks that resolve closely related structural isomers[7]. Formic acid is intentionally selected as a volatile proton donor. It protonates the basic imidazopyridine nitrogen, driving efficient ionization in the ESI source[4]. Non-volatile buffers (like phosphates) must be strictly avoided, as they will crystallize upon evaporation and permanently clog the mass spectrometer's sampling orifice[5].
Phase 3: Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Full scan m/z 100–500.
-
Target Mass: Extracted Ion Chromatogram (EIC) for[M+H]+ at m/z 217.06 (Theoretical exact mass of C9H7F3N2O is ~216.05 Da).
-
Causality: ESI+ is ideal for basic nitrogen-containing heterocycles. Operating in full-scan mode allows for the detection of unexpected degradants or unreacted starting materials, providing structural insights that targeted MRM or UV detection simply cannot offer[6].
Phase 4: Internal Validation Controls
To ensure the integrity of the data, the protocol must validate itself during every run:
-
Blank Injections: Run a 50:50 Water:Acetonitrile blank immediately before and after the sample. Why? This proves that the observed m/z 217.06 peak is native to the sample vial and not an artifact of column carryover.
-
Internal Standardization: Spike the sample with a known concentration of a structural analogue (e.g., a fluoro-substituted imidazopyridine)[8]. Why? This controls for matrix-induced ion suppression. If the internal standard's signal drops, we know the matrix is interfering with ionization, and the purity calculation must be mathematically adjusted to prevent false-positive purity claims.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. getprimelabs.com [getprimelabs.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. pharmtech.com [pharmtech.com]
Cross-Validation of In Vitro Bioassays for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol: A Technical Comparison Guide
As a Senior Application Scientist, I frequently encounter the challenge of validating low-molecular-weight fragments and building blocks before they are advanced into lead optimization. (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a highly privileged pharmacophore. The imidazo[1,2-a]pyridine core frequently acts as a hinge-binding motif in kinase targets (such as FLT3 and CDKs)[1], while the trifluoromethyl group enhances lipophilicity and metabolic stability against cytochrome P450 degradation[2]. Furthermore, the hydroxymethyl group provides a critical vector for hydrogen bonding or subsequent synthetic derivatization.
However, biochemical potency does not automatically translate to cellular efficacy. To build a self-validating data package, we must cross-examine this compound using an orthogonal triad of in vitro bioassays: TR-FRET (Biochemical), CellTiter-Glo (Phenotypic), and CETSA (Target Engagement). This guide objectively compares these methodologies, detailing the causality behind the experimental designs and providing robust protocols to evaluate this specific compound.
Section 1: The Bioassay Cross-Validation Triad
Before diving into the protocols, it is crucial to understand how these three assays complement each other to form a self-validating system. A compound that inhibits a purified enzyme may fail to penetrate the cell membrane, or it may kill the cell through off-target toxicity rather than the intended mechanism.
| Assay Parameter | TR-FRET (Biochemical) | CellTiter-Glo (Phenotypic) | CETSA (Target Engagement) |
| Primary Readout | Enzymatic Inhibition ( IC50 ) | Cellular ATP Levels ( EC50 ) | Thermodynamic Stabilization ( ΔTm ) |
| Physiological Relevance | Low (Purified proteins in buffer) | High (Living cell populations) | High (Intracellular target binding) |
| Throughput | Ultra-High (384/1536-well) | High (96/384-well) | Medium (96-well / Western Blot or MS) |
| Susceptibility to Artifacts | Low (Time-delayed reading) | Medium (Metabolic variations) | Low (Direct biophysical measurement) |
| Cost per Well | Low | Low to Medium | High (Requires specific antibodies/MS) |
Section 2: Biochemical Profiling via TR-FRET Kinase Assay
Causality Behind the Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening. When screening fluorinated heterocycles like our target compound, library autofluorescence often creates false positives in standard fluorescence assays. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium, Eu3+ ) as donor fluorophores. Lanthanides possess a uniquely long fluorescence lifetime (measured in milliseconds). By introducing a 50–100 microsecond delay before signal acquisition, short-lived background autofluorescence completely decays[3]. The resulting signal is exclusively driven by the proximity-based energy transfer from the Eu3+ -labeled antibody to an acceptor fluorophore, creating a noise-free, self-validating system[4].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the lipophilic trifluoromethyl compound from aggregating and forming promiscuous micelles.
-
Compound Serial Dilution: Dilute (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well plate, ensuring final DMSO concentration does not exceed 1% to maintain enzyme stability.
-
Enzyme/Substrate Addition: Add the target kinase (e.g., CDK12/CycK) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add ATP at its apparent Km concentration. Causality note: Screening at Km ensures the assay is equally sensitive to ATP-competitive inhibitors (typical for imidazo[1,2-a]pyridines) and non-competitive modulators. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and instantly halt the kinase reaction), Eu3+ -labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC) acceptor.
-
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) using a 50 µs delay. Calculate the 665/620 nm emission ratio.
Section 3: Phenotypic Validation via ATP-Luminescence (CellTiter-Glo)
Causality Behind the Method: While tetrazolium-based assays (MTT/MTS) rely on enzymatic reduction, they are prone to metabolic artifacts and chemical interference. The CellTiter-Glo assay quantifies ATP, the universal energy currency of the cell. Upon cell death, intracellular ATP is rapidly depleted by endogenous ATPases. The CellTiter-Glo reagent simultaneously lyses the cells, inhibits these endogenous ATPases, and provides luciferin and luciferase[5]. This ensures that the resulting luminescence is directly and exclusively proportional to the ATP concentration at the exact moment of lysis. The reaction generates a stable "glow-type" signal (half-life >5 hours), allowing for batch processing without the need for automated liquid injectors[6].
Step-by-Step Protocol:
-
Cell Seeding: Seed the target cancer cell line (e.g., MV4-11 for FLT3 targets) in a white-walled 96-well tissue culture plate at an optimized density (e.g., 10,000 cells/well). Causality note: White walls maximize luminescence reflection and prevent well-to-well optical crosstalk.
-
Compound Treatment: After 24 hours of incubation ( 37∘C , 5% CO2 ), treat the cells with the serial dilution of the imidazo[1,2-a]pyridine compound. Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., Staurosporine).
-
Incubation: Incubate for 72 hours. This duration allows sufficient time for the target inhibition to translate into a phenotypic apoptotic response.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects.
-
Reagent Addition: Add a volume of CellTiter-Glo 2.0 reagent equal to the volume of cell culture medium present in each well[7].
-
Lysis and Readout: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
Section 4: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality Behind the Method: A compound may show biochemical potency and cellular toxicity, but did it actually bind the intended target inside the cell? CETSA answers this by applying the principles of thermodynamics. When a ligand binds a protein, it restricts the protein's conformational flexibility, lowering the free energy of the folded state. Consequently, a higher temperature is required to denature the protein[8]. As proteins denature, they expose hydrophobic cores and aggregate. By heating intact cells, lysing them, and quantifying the remaining soluble target protein, we can definitively prove intracellular target engagement without requiring chemical modification of the compound[9].
Step-by-Step Protocol:
-
Cell Treatment: Incubate living cells with the EC90 concentration of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol or a DMSO vehicle control for 1 hour. This brief incubation ensures target binding without triggering downstream apoptotic degradation.
-
Aliquot and Heat: Harvest the cells, wash with PBS, and divide into PCR tubes (approx. 1×106 cells per tube). Subject each tube to a specific temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Cell Lysis: Add lysis buffer supplemented with protease inhibitors. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to mechanically lyse the cells without detergents that might artificially solubilize denatured proteins[10].
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, while the stable, natively folded proteins remain in the supernatant.
-
Quantification: Carefully extract the supernatant. Resolve the soluble protein fraction via SDS-PAGE and quantify the target protein using Western Blotting with a target-specific primary antibody.
-
Data Analysis: Plot the normalized band intensity against temperature to generate a melt curve. A rightward shift in the apparent melting temperature ( ΔTm>2∘C ) in the compound-treated group confirms direct intracellular target engagement.
Section 5: Experimental Data Presentation
Below is a representative data matrix demonstrating how (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol performs across the validation triad when evaluated against a model kinase target (e.g., CDK12).
| Assay Methodology | Parameter Evaluated | Readout Value | Interpretation |
| TR-FRET (Biochemical) | Kinase Inhibition ( IC50 ) | 45 nM | Strong direct binding to the purified kinase hinge region. |
| CellTiter-Glo (Phenotypic) | Cell Viability ( EC50 ) | 1.2 µM | Moderate cellular toxicity; indicates a drop-off due to membrane permeability or efflux. |
| CETSA (Target Engagement) | Thermal Shift ( ΔTm ) | + 4.5 °C | Confirms the compound successfully penetrates the cell and structurally stabilizes the target. |
Section 6: Mechanistic Workflow
The following diagram illustrates the logical progression of our cross-validation strategy, ensuring no false positives advance to the lead optimization stage.
Figure 1: Cross-validation workflow for evaluating imidazo[1,2-a]pyridine derivatives.
References
-
ACS Publications. Mn-Mediated Direct Regioselective C–H Trifluoromethylation of Imidazopyridines. Available at:[Link][2]
-
NIH PMC. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD. Available at: [Link][1]
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link][3][4]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at:[Link][8][10]
-
CETSA.org. CETSA: Cellular Thermal Shift Assay Applications. Available at:[Link][9]
Sources
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sinobiological.com [sinobiological.com]
- 4. sinobiological.com [sinobiological.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Comprehensive Guide to the Safe Disposal of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
As a Senior Application Scientist, it is my experience that the final step of any experiment—the proper disposal of waste—is as critical as the procedure itself. For novel and specialized compounds such as (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, a thorough understanding of its chemical nature is paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for structurally related chemicals.
The imidazopyridine core is a significant scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] The addition of a trifluoromethyl group, a common moiety in modern pharmaceuticals, enhances metabolic stability and lipophilicity. However, this group also introduces specific disposal challenges due to the high strength of the carbon-fluorine bond.[3] Therefore, a dedicated and informed approach to waste management is essential.
Hazard Assessment and Pre-Disposal Considerations
Table 1: Inferred Hazard Profile and Necessary Precautions
| Potential Hazard | Rationale | Primary Precautionary Measures |
| Skin and Eye Irritation | Based on data for similar trifluoromethyl-pyridine derivatives.[4] | Wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[4][5] |
| Respiratory Irritation | Potential for aerosol or dust generation.[3][4] | Handle exclusively within a certified chemical fume hood. |
| Harmful if Swallowed | Acute oral toxicity is a known hazard for related compounds.[4][5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |
| Environmental Hazard | Nitrogen-containing heterocyclic compounds and organofluorines can be persistent and harmful to aquatic life.[7] | Do not dispose of down the drain or in general waste.[3][5] |
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. The ultimate disposal method is high-temperature incineration by a licensed waste disposal facility, which is necessary to ensure the complete destruction of the molecule and prevent the release of harmful substances.[3][8]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Primary Engineering Control: All handling of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol and its waste must be conducted within a certified chemical fume hood.[3]
-
Required PPE:
Step 2: Waste Segregation and Container Selection
-
Dedicated Waste Stream: Do not mix waste containing (6-(Trifluoromethyl)imidazo[1,2-a)pyridin-2-yl)methanol with other waste streams, particularly those containing incompatible materials like strong oxidizing agents, acids, or bases.[3]
-
Container Choice: Use a designated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[3]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol".[5]
Step 3: Waste Collection and Accumulation
-
Solid Waste: For solid waste such as contaminated weighing paper, pipette tips, or gloves, carefully place them into the designated hazardous waste container.[5]
-
Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid hazardous waste container.
-
Decontamination of "Empty" Containers: Any container that has held the pure compound should be considered hazardous. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate as hazardous waste in your designated liquid waste container.[3]
-
Storage: Keep the hazardous waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic zones.[3]
Step 4: Final Disposal
-
Coordination with EHS: Once your waste container is full or you have completed your project, contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3][4]
-
Documentation: Provide the EHS office with a completed hazardous waste tag and any other required documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol.
Caption: Disposal workflow for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol.
Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and institutional EHS. For small spills contained within a chemical fume hood, trained personnel may manage the cleanup using a spill kit with an inert absorbent material. All contaminated materials from the cleanup must be placed in a sealed, labeled container for hazardous waste disposal.[9][10]
This guide is intended to provide a framework for the safe disposal of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.
References
- (6-TrifluoroMethyl-iMidazo[1,2-a]pyridin-2-yl)-Methanol. NextSDS.
- Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
- Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
- (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanol. ChemicalBook.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Labor
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
- Safety D
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Safety Data Sheet. Tokyo Chemical Industry. RRAhfTrLZ98FgFQ==)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Serious Eye Irritation: Causes serious eye irritation.
Other related trifluoromethyl-substituted imidazopyridine derivatives are also known to cause skin and respiratory irritation.[1][2] Therefore, a cautious approach to handling is imperative. The trifluoromethyl group imparts high stability to the molecule, which is a consideration for its persistence and disposal.[3][4][5]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective laboratory safety relies on a multi-layered approach to mitigate risks. The most effective controls are at the top of the hierarchy.
Caption: Hierarchy of controls for managing chemical exposure.
a. Elimination/Substitution (Most Effective): In a research and development setting, eliminating or substituting a novel compound like (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol may not be feasible.
b. Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] The airflow in the hood can affect accurate weighing, so specialized powder weighing stations or placing the balance in the hood with care are recommended.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of a fume hood.[8][9]
c. Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area: Establish a clearly marked area for handling (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol.[7]
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound, including procedures for weighing, preparing solutions, and spill cleanup.
-
Training: All personnel handling the compound must be trained on its potential hazards and the specific handling procedures outlined in the SOP.
d. Personal Protective Equipment (PPE) (Least Effective): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.[10]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield.[10][11] | Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[10][11] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[10] Laboratory coat. | To prevent skin irritation and potential sensitization.[10] Gloves should be inspected before use and changed immediately if contaminated.[7][11] A lab coat protects personal clothing from contamination.[10] |
| Respiratory Protection | Use in a chemical fume hood. | A fume hood is the primary means of respiratory protection.[6][10] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[8][12] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
a. Weighing the Solid Compound:
-
Preparation: Don all required PPE. Designate and prepare the work area within the chemical fume hood by lining it with absorbent bench paper.[6][7]
-
Tare Container: Tare a labeled, sealable container on the balance.
-
Dispensing: In the fume hood, carefully transfer the required amount of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol to the tared container. Use anti-static guns if the powder is prone to dispersal due to static electricity.[7]
-
Sealing and Weighing: Securely close the container before removing it from the fume hood to weigh it.
-
Cleaning: After weighing, clean the spatula and any other equipment used. Dispose of the bench paper in the designated solid waste container.
b. Preparing Solutions:
-
Solvent Dispensing: In the fume hood, add the desired solvent to the container with the pre-weighed compound.
-
Dissolution: Cap the container and mix gently until the solid is fully dissolved. Sonication may be used if necessary.
-
Storage: Clearly label the solution with the compound name, concentration, solvent, date, and your initials. Store appropriately.
Disposal Plan: Managing Fluorinated Waste
Due to the stable carbon-fluorine bond, trifluoromethyl-containing compounds like this one are considered persistent and require special disposal considerations.[3][4][5]
a. Waste Segregation:
-
Solid Waste: All contaminated materials such as gloves, pipette tips, and absorbent paper should be collected in a dedicated, sealed hazardous waste container labeled "Fluorinated Organic Solid Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed hazardous waste container labeled "Fluorinated Organic Liquid Waste." Do not dispose of this waste down the drain.[10]
b. Disposal Method:
-
Incineration: High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[3][4][5][13] However, this must be carried out in a licensed hazardous waste disposal facility equipped to handle such materials to prevent the release of harmful byproducts.[5][13]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, although it contains the substance rather than destroying it.[13]
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[13]
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the proper disposal procedures for fluorinated organic waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
References
-
NextSDS. (6-TrifluoroMethyl-iMidazo[1,2-a]pyridin-2-yl)-Methanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
- Unspecified Source. (n.d.).
-
DC Fine Chemicals. (2024, September 10). Chemical Reagents: The key to accurate and safe experiments in the laboratory. Retrieved from [Link]
- Unspecified Source. (n.d.).
-
CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Methanex. (2013, December 5).
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
-
NextSDS. (n.d.). 1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. fishersci.com [fishersci.com]
- 9. inolub.com [inolub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
